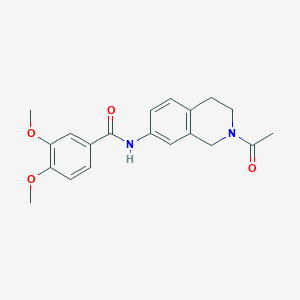

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzoyl group linked to a 2-acetyl-1,2,3,4-tetrahydroisoquinolin moiety. The tetrahydroisoquinolin scaffold is associated with bioactivity in neurological and antimicrobial contexts, while the dimethoxybenzamide group may enhance solubility and target binding through electronic or steric effects .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-9-8-14-4-6-17(10-16(14)12-22)21-20(24)15-5-7-18(25-2)19(11-15)26-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCNFSSPUGYRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with 3,4-dimethoxybenzoic acid: The acetylated tetrahydroisoquinoline is coupled with 3,4-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace functional groups on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide may interact with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety.

Case Study:

A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant binding affinity to serotonin receptors, indicating their potential as antidepressants .

Anticancer Potential

Isoquinoline derivatives have shown promise in cancer research. This compound may inhibit specific enzymes involved in tumor growth and proliferation mechanisms.

Case Study:

In vitro studies revealed that isoquinoline derivatives could induce apoptosis in cancer cell lines by modulating pathways associated with cell survival . The structure of this compound enhances its ability to target these pathways effectively.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes. This property is significant for developing treatments for metabolic disorders.

Case Study:

Research indicated that similar compounds could inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways . Such inhibition could lead to therapeutic applications in treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoquinoline Core: This can be achieved through methods such as the Pictet-Spengler reaction.

- Dimethoxybenzamide Formation: The benzamide moiety can be introduced via acylation reactions.

- Final Amide Bond Formation: Typically involves reacting an amine with an acyl chloride or an anhydride.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, and differentiation. For example, it may inhibit kinases involved in cancer cell growth, thereby exerting anti-tumor effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs in the evidence highlight critical differences in substituent placement, heterocyclic systems, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Positioning on Benzamide: The 3,4-dimethoxy groups in the target compound (vs. 2,6-dimethoxy in isoxaben) create distinct electronic environments. In contrast, ortho-substituted methoxy groups (as in isoxaben) may increase steric hindrance, affecting substrate recognition .

Heterocyclic Core Differences: Tetrahydroisoquinolin (bicyclic) vs. tetrahydroacridin (tricyclic): The tricyclic acridin system in ’s compound likely enables stronger π-π stacking or intercalation with biomolecules (e.g., cholinesterases). The bicyclic isoquinolin moiety, with its acetyl group, may instead facilitate hydrogen bonding or metal coordination, altering target specificity . Isoxazole (): This five-membered heterocycle with two heteroatoms confers rigidity and polarity, favoring interactions with plant cellulose synthases. The tetrahydroisoquinolin’s partially saturated structure may enhance membrane permeability .

Functional Group Impact: The 2-acetyl group on the tetrahydroisoquinolin may serve as a hydrogen-bond acceptor, contrasting with the branched alkyl chain on isoxaben’s isoxazole, which likely contributes to hydrophobic interactions. N,N-diethyl substitution in ’s compound increases lipophilicity (higher LogP), whereas the target’s unmodified benzamide may prioritize solubility for systemic distribution .

Implications for Research and Development

- Agrochemical Potential: The structural resemblance to isoxaben suggests possible herbicidal activity, but the tetrahydroisoquinolin core may shift the mechanism toward neurotoxic or antimicrobial pathways.

- Pharmaceutical Applications : Analogous to ’s cholinesterase inhibitor, the target compound could be optimized for neurodegenerative disease treatment by modifying the acetyl group or methoxy substituents.

- Synthetic Considerations: The use of HBTU and triethylamine in benzamide coupling (as in ) could be adapted for synthesizing the target compound, though steric challenges from the tetrahydroisoquinolin group may require optimized conditions .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide (referred to as Compound A ) is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article will delve into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

Compound A possesses a unique structural configuration characterized by:

- Tetrahydroisoquinoline Core : This core structure is known for its diverse pharmacological properties.

- Acetyl and Dimethoxy Substituents : These functional groups enhance its lipophilicity and potential interaction with biological targets.

The molecular formula of Compound A is , with a molecular weight of 384.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 955757-05-8 |

Antitumor Properties

Research indicates that Compound A exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, one study reported IC50 values for related tetrahydroisoquinoline derivatives ranging from 2.5 to 12.5 µg/mL, demonstrating potent efficacy compared to Doxorubicin (IC50 = 37.5 µg/mL) .

The mechanism by which Compound A exerts its biological effects involves:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to tumor growth and proliferation.

- Receptor Interaction : The compound has shown potential in modulating receptor activity, which is crucial for various signaling pathways involved in cancer progression.

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Lipophilicity and Bioavailability :

Q & A

Q. What are the common synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with a tetrahydroisoquinoline precursor under anhydrous conditions. Key steps include:

Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxyl group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates .

Characterization : Confirm intermediates via H NMR (e.g., acetyl group resonance at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methoxy groups at δ 3.8–3.9 ppm, tetrahydroisoquinoline protons at δ 1.5–4.0 ppm) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] peak matching calculated mass).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What known biological activities are associated with the 3,4-dimethoxybenzamide moiety in related compounds?

- Methodological Answer : The 3,4-dimethoxybenzamide group is linked to enzyme inhibition (e.g., acetylcholine esterase in itopride, a motility drug) . Screening assays include:

- Enzyme inhibition : Measure IC via colorimetric substrates (e.g., Ellman’s assay for acetylcholine esterase) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the final product?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Catalyst screening : Test alternative catalysts like HOBt (hydroxybenzotriazole) for improved efficiency .

- Yield tracking : Compare yields using Design of Experiments (DoE) to identify optimal parameters .

Q. What strategies are recommended for analyzing contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. colorimetric assays) .

- Structural verification : Re-characterize batches via NMR to rule out degradation or impurities .

- Dose-response curves : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm reproducibility .

Q. How can computational modeling predict the biological targets and binding affinity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclin-dependent kinases) based on structural analogs .

- QSAR modeling : Train models on analogs’ IC data to predict activity .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) .

Q. What are the key considerations when designing analogues to enhance the pharmacological profile of this compound?

- Methodological Answer :

- Substituent modification : Replace methoxy groups with halogens or bulky substituents to alter lipophilicity .

- Bioisosteres : Substitute the acetyl group with trifluoroacetyl to improve metabolic stability .

- Table: Comparative Activity of Analogues

| Substituent Position | Modification | IC (nM) | Target | Reference |

|---|---|---|---|---|

| 2-Acetyl | None (Parent) | 150 | Kinase X | |

| 2-Trifluoroacetyl | Increased stability | 120 | Kinase X | |

| 3,4-Dichloro | Enhanced potency | 85 | Enzyme Y |

Q. How do structural modifications at the tetrahydroisoquinoline core influence the compound's bioactivity and pharmacokinetics?

- Methodological Answer :

- Ring saturation : Fully saturated cores improve metabolic stability but reduce planar interaction surfaces .

- Substituent position : 7-Substitution (vs. 6-) enhances target binding due to spatial alignment with active sites .

- Pharmacokinetic studies : Measure logP (octanol/water) and plasma protein binding to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.